Dimethyl methoxymethylenemalonate

Description

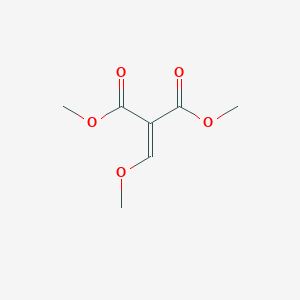

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-(methoxymethylidene)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c1-10-4-5(6(8)11-2)7(9)12-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFZTBSULNJWEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176925 | |

| Record name | Dimethyl methoxymethylenemalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22398-14-7 | |

| Record name | 1,3-Dimethyl 2-(methoxymethylene)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22398-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl methoxymethylenemalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022398147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22398-14-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl methoxymethylenemalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl methoxymethylenemalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dimethyl methoxymethylenemalonate synthesis from dimethyl malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl methoxymethylenemalonate (DMM) is a pivotal intermediate in organic synthesis, widely utilized in the pharmaceutical and fine chemical industries. Its versatile reactivity, stemming from the presence of both ester functionalities and an activated double bond, makes it a valuable precursor for the synthesis of a diverse range of complex molecules, including antimalarial agents. This technical guide provides a comprehensive overview of the synthesis of this compound from dimethyl malonate and trimethyl orthoformate. It includes detailed experimental protocols, a summary of quantitative data, and a discussion of the reaction mechanism.

Introduction

This compound, with the chemical formula C7H10O5 and a molecular weight of 174.15 g/mol , is a white to off-white crystalline solid.[1][2] It serves as a key building block in organic chemistry, particularly in the synthesis of heterocyclic compounds and other complex molecular architectures.[3] The most common and efficient method for its preparation involves the condensation of dimethyl malonate with trimethyl orthoformate, typically in the presence of a catalyst. This guide will delve into the specifics of this synthetic route.

Reaction Principle and Mechanism

The synthesis of this compound from dimethyl malonate and trimethyl orthoformate is an acid-catalyzed condensation reaction. The reaction proceeds through the formation of an enol or enolate of dimethyl malonate, which then acts as a nucleophile, attacking the electrophilic carbon of the protonated trimethyl orthoformate. Subsequent elimination of two molecules of methanol yields the final product. Acetic anhydride is often used in this reaction, which can act as a dehydrating agent and also facilitate the reaction.

The proposed reaction mechanism is as follows:

-

Protonation of Trimethyl Orthoformate: An acid catalyst protonates one of the methoxy groups of trimethyl orthoformate, making it a better leaving group.

-

Elimination of Methanol: The protonated orthoformate eliminates a molecule of methanol to form a resonance-stabilized dimethoxycarbenium ion.

-

Enolization of Dimethyl Malonate: Dimethyl malonate, in the presence of an acid catalyst, can tautomerize to its enol form.

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic carbenium ion.

-

Proton Transfer and Elimination: A proton is transferred, and a second molecule of methanol is eliminated to form the stable enol ether, this compound.

Experimental Protocols

Several protocols for the synthesis of this compound have been reported, with variations in catalysts and reaction conditions. Below are two detailed experimental procedures.

Protocol 1: Synthesis using Sulfuric Acid-Activated Bentonite

This protocol utilizes H2SO4-activated bentonite as a catalyst.

Materials:

-

Dimethyl malonate (264.2 g, 2.0 mol)

-

Trimethyl orthoformate (637 g, 6.0 mol)

-

Acetic anhydride (20.4 g, 0.2 mol initially, then 40.8 g, 0.4 mol metered, and a final 40.8 g, 0.4 mol)

-

H2SO4-activated bentonite (2 g)

Procedure:

-

A reaction flask equipped with a stirrer, thermometer, dropping funnel, distillation column, and reflux condenser is charged with 264.2 g of dimethyl malonate, 637 g of trimethyl orthoformate, and 20.4 g of acetic anhydride containing 2 g of H2SO4-activated bentonite.

-

The mixture is heated to boiling.

-

Over a period of 6 hours, 40.8 g of acetic anhydride is continuously added.

-

The low-boiling components formed during the reaction are distilled off at a head temperature of 62-67 °C. The bottom temperature will gradually increase from 109 °C to 133 °C.

-

After 8 hours, the excess trimethyl orthoformate is distilled off under reduced pressure.

-

Another 40.8 g of acetic anhydride is added to the remaining reaction mixture, and the mixture is heated at 140 °C for 2 hours.

-

The catalyst is removed by filtration.

-

The crude product is purified by vacuum distillation.

Protocol 2: Synthesis using an Aluminum Silicate Catalyst

This patented process employs an easily separable aluminum silicate catalyst.

Materials:

-

Dimethyl malonate (2.5 mol)

-

Trimethyl orthoformate (an excess)

-

Acetic anhydride

-

Aluminum silicate catalyst

Procedure:

-

The reaction is carried out by reacting dimethyl malonate with an excess of trimethyl orthoformate in the presence of sub-stoichiometric amounts of acetic anhydride and an aluminum silicate catalyst.

-

The reaction temperature is maintained in the range of 100° to 170° C. The reaction can be performed at normal or elevated pressure to optimize the reaction rate.

-

After the reaction is complete, the catalyst is filtered off.

-

The excess trimethyl orthoformate is removed by distillation under a slight vacuum.

-

To improve purity, the crude product can be heated with a small amount of a non-volatile acid, such as phosphoric acid, at about 140° C. for 1 to 5 hours.

-

The final product is purified by vacuum distillation.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and properties of this compound.

Table 1: Reaction Parameters and Yields

| Parameter | Protocol 1 (H2SO4-Bentonite) | Protocol 2 (Aluminum Silicate) |

| Catalyst | H2SO4-activated bentonite | Aluminum silicate |

| Reactant Ratio (Malonate:Orthoformate) | 1:3 | Not specified, excess orthoformate |

| Reaction Temperature | 109-140 °C | 100-170 °C |

| Reaction Time | ~10 hours | Not specified |

| Yield | 92% of theoretical yield | > 92% of theoretical yield |

| Purity | 98% | 98.6% |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 22398-14-7[1] |

| Molecular Formula | C7H10O5[1] |

| Molecular Weight | 174.15 g/mol [1] |

| Appearance | White to off-white crystalline solid[1][2] |

| Melting Point | 40-44 °C[1][2] |

| Boiling Point | 110 °C at 0.5 mbar |

Purification and Characterization

Purification:

The primary method for purifying this compound is vacuum distillation . This technique is effective in separating the product from unreacted starting materials and high-boiling impurities. For technical-grade material, recrystallization , for instance from ether, can be employed to achieve higher purity.

Characterization:

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for each unique carbon atom.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O of the ester groups and the C=C of the enol ether.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound.

Reaction Mechanism Overview

References

Spectroscopic Profile of Dimethyl Methoxymethylenemalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl methoxymethylenemalonate (CAS No. 22398-14-7), a key building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₁₀O₅, with a molecular weight of 174.15 g/mol . The spectroscopic data presented below has been compiled from various sources to provide a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits four distinct signals, corresponding to the different proton environments in the molecule.

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| A | 7.592 | Singlet | 1H | =CH- |

| B | 3.991 | Singlet | 3H | -OCH₃ |

| C | 3.807 | Singlet | 3H | -COOCH₃ |

| D | 3.758 | Singlet | 3H | -COOCH₃ |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| 166.4 | C=O |

| 163.5 | C=O |

| 159.2 | =CH- |

| 100.2 | =C< |

| 62.1 | -OCH₃ |

| 52.1 | -COOCH₃ |

| 51.7 | -COOCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key IR absorption peaks for this compound are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2959 | Medium | C-H stretch (alkane) |

| 1728 | Strong | C=O stretch (ester) |

| 1645 | Strong | C=C stretch (alkene) |

| 1437 | Medium | C-H bend (alkane) |

| 1236 | Strong | C-O stretch (ester) |

| 1138 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[1]

| m/z | Relative Intensity (%) | Assignment |

| 174 | 22.9 | [M]⁺ (Molecular Ion) |

| 143 | 94.6 | [M - OCH₃]⁺ |

| 115 | Not provided | [M - COOCH₃]⁺ |

| 75 | 100.0 | [CH(COOCH₃)]⁺ |

| 59 | 38.6 | [COOCH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to singlets.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal.

FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. For a liquid sample, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

-

Background Spectrum: Record a background spectrum of the empty spectrometer to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Analysis: Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample molecules using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Dimethyl Methoxymethylenemalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl methoxymethylenemalonate (DMM), a versatile reagent in organic synthesis, holds a significant position in the development of complex molecular architectures, particularly in the realm of pharmaceuticals. Its unique structural features, characterized by an electron-deficient double bond and two ester functionalities, render it highly reactive towards a variety of nucleophiles and dienophiles. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of DMM, with a focus on detailed experimental protocols and the visualization of key reaction pathways.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid under standard conditions.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and application in chemical synthesis.

| Property | Value | References |

| Molecular Formula | C₇H₁₀O₅ | [2] |

| Molecular Weight | 174.15 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 40-44 °C | [1] |

| Boiling Point | 98 °C at 0.5 mmHg | [1] |

| Density | ~1.231 g/cm³ (estimate) | [1] |

| Flash Point | 158 °C | [1] |

| Solubility | Soluble in various organic solvents. | |

| CAS Number | 22398-14-7 | [2] |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the double bond, making it an excellent Michael acceptor and a versatile building block for various heterocyclic systems.

Michael Addition Reactions

DMM readily undergoes Michael addition reactions with a wide range of nucleophiles. The electron-withdrawing nature of the two ester groups polarizes the carbon-carbon double bond, facilitating the conjugate addition of nucleophiles to the β-position.

Reaction with Amines and Thiols: Primary and secondary amines, as well as thiols, add to the double bond of DMM to form β-amino and β-thio derivatives, respectively. These reactions are typically carried out in a suitable solvent at room temperature or with gentle heating.

Cycloaddition Reactions

This compound can participate as a dienophile in Diels-Alder and hetero-Diels-Alder reactions, leading to the formation of six-membered rings.[3] Its electron-deficient nature makes it a good reaction partner for electron-rich dienes.

Synthesis of Heterocyclic Compounds

A primary application of DMM is in the synthesis of various heterocyclic compounds, which are scaffolds for many biologically active molecules.[2]

Gould-Jacobs Reaction for Quinolone Synthesis: DMM is a key reagent in the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines.[4] The reaction involves the initial condensation of an aniline with DMM, followed by thermal cyclization.[4] The resulting quinolone core is a fundamental structure in many antibacterial and antimalarial drugs.[2]

Synthesis of Pyridones: DMM is also utilized in the synthesis of substituted pyridones, another important class of heterocyclic compounds with diverse biological activities. The reaction typically involves the condensation of DMM with a compound containing an active methylene group in the presence of a base.

Reaction with Hydrazines: The reaction of DMM with hydrazine derivatives can lead to the formation of pyrazole or pyridazinone systems, depending on the reaction conditions and the substitution pattern of the hydrazine.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxyquinolines via the Gould-Jacobs Reaction

This protocol describes the synthesis of a 4-hydroxyquinoline derivative from an aniline and this compound.

Materials:

-

Substituted Aniline (1.0 eq)

-

This compound (1.05 eq)

-

High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of the substituted aniline and this compound is prepared.

-

The high-boiling point solvent is added to the flask.

-

The reaction mixture is heated to reflux (typically 240-250 °C) with stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

The reaction is typically complete within 10-30 minutes, during which time ethanol, a byproduct of the condensation, is distilled off.

-

After completion, the reaction mixture is allowed to cool to room temperature, which should induce the precipitation of the 4-hydroxyquinoline product.

-

The solid product is collected by vacuum filtration and washed with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-hydroxyquinoline derivative.[1][5]

Protocol 2: Synthesis of a Substituted Pyridone

This protocol outlines a general procedure for the synthesis of a 2-pyridone derivative.

Materials:

-

Active methylene compound (e.g., cyanoacetamide) (1.0 eq)

-

This compound (1.0 eq)

-

Base (e.g., sodium ethoxide or piperidine)

-

Ethanol

Procedure:

-

Dissolve the active methylene compound and this compound in ethanol in a round-bottom flask.

-

Add the base to the solution and stir the mixture at room temperature or under reflux.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid) if a strong base was used.

-

The product may precipitate from the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford the desired pyridone.[6][7]

Protocol 3: Reaction of this compound with Hydrazine

This protocol provides a general method for the reaction with hydrazine to form heterocyclic compounds.

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (1.0 eq)

-

Ethanol

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add hydrazine hydrate dropwise to the solution at room temperature with stirring.

-

The reaction is often exothermic. Maintain the temperature with a water bath if necessary.

-

After the addition is complete, continue stirring at room temperature or heat under reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture. The product may precipitate and can be collected by filtration.

-

Alternatively, the solvent can be evaporated, and the crude product purified by recrystallization or column chromatography.[8]

Visualizations

Logical Workflow for the Gould-Jacobs Reaction

The following diagram illustrates the key steps involved in the synthesis of 4-hydroxyquinolines using this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. nbinno.com [nbinno.com]

- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Pyridone synthesis using 2-(phenylsulfinyl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN101260067A - Mono-methylation method for hydrazine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reaction Mechanism of Dimethyl Methoxymethylenemalonate Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl methoxymethylenemalonate (DMM) is a pivotal intermediate in organic synthesis, notably in the preparation of various pharmaceuticals and heterocyclic compounds.[1][2][3] This technical guide provides a comprehensive overview of the reaction mechanism for the formation of DMM, focusing on the widely employed acid-catalyzed condensation of dimethyl malonate and trimethyl orthoformate. Detailed experimental protocols, quantitative data, and visual representations of the reaction mechanism and experimental workflow are presented to facilitate a thorough understanding and practical application of this important chemical transformation.

Introduction

This compound, with the chemical formula C₇H₁₀O₅, is a versatile reagent utilized in the synthesis of complex organic molecules. Its applications range from the preparation of quinolone-based antimalarial agents to the synthesis of bicyclic pyridones with potential therapeutic activities.[1][3] The efficient synthesis of DMM is therefore of significant interest to the pharmaceutical and chemical research communities. The most common and industrially scalable method for its preparation involves the reaction of dimethyl malonate with trimethyl orthoformate in the presence of an acid catalyst and often with the addition of acetic anhydride. This guide will delve into the intricacies of this reaction, providing a detailed mechanistic rationale and practical experimental guidance.

Reaction Mechanism

The formation of this compound from dimethyl malonate and trimethyl orthoformate is an acid-catalyzed condensation reaction. The mechanism proceeds through several key steps, initiated by the activation of the orthoformate.

The overall reaction is as follows:

Step-by-step Mechanism:

-

Activation of Trimethyl Orthoformate: In the presence of an acid catalyst (H⁺), one of the methoxy groups of trimethyl orthoformate is protonated, turning it into a good leaving group (methanol).

-

Formation of a Dialkoxycarbenium Ion: The protonated orthoformate eliminates a molecule of methanol to form a resonance-stabilized dialkoxycarbenium ion. This cation is a key electrophilic intermediate.

-

Enolization of Dimethyl Malonate: Dimethyl malonate, an active methylene compound, undergoes acid-catalyzed enolization to form its enol tautomer. The enol form is a more potent nucleophile than the keto form.

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic carbon of the dialkoxycarbenium ion, forming a new carbon-carbon bond and a protonated intermediate.

-

Deprotonation and Elimination: The intermediate is deprotonated, and a subsequent elimination of a second molecule of methanol, facilitated by the acidic conditions, leads to the formation of the double bond in the final product, this compound.

The role of acetic anhydride in this reaction is often to act as a dehydrating agent, removing the methanol byproduct and driving the equilibrium towards the product. It can also react with the orthoformate to form an intermediate that is more susceptible to nucleophilic attack.[4][5]

Experimental Protocols

The synthesis of this compound can be carried out using various acid catalysts. Below are detailed methodologies for two common procedures.

Protocol 1: Synthesis using H₂SO₄-activated Bentonite[1]

-

Reaction Setup: A reaction flask is equipped with a stirrer, thermometer, dropping funnel, column, and reflux condenser.

-

Charging Reactants: Charge the flask with 264.2 g (2.0 mol) of dimethyl malonate, 637 g (6.0 mol) of trimethyl orthoformate, and 20.4 g (0.2 mol) of acetic anhydride containing 2 g of H₂SO₄-activated bentonite.

-

Heating and Addition: Heat the mixture to boiling. Continuously add 40.8 g (0.4 mol) of acetic anhydride over 6 hours.

-

Distillation of Byproduct: Distill off the low-boiling components (primarily methanol) at a head temperature of 62-67 °C. The bottom temperature will gradually increase from 109 °C to 133 °C over approximately 8 hours.

-

Removal of Excess Reagent: After 8 hours, distill off the excess trimethyl orthoformate under reduced pressure.

-

Final Reaction Step: Add another 40.8 g (0.4 mol) of acetic anhydride to the remaining mixture and heat at 140 °C for 2 hours.

-

Work-up and Purification: Cool the reaction mixture and filter off the catalyst. The crude product is then purified by vacuum distillation.

Protocol 2: Synthesis using Phosphoric Acid

-

Reaction Setup: A suitable reaction vessel is set up for heating and distillation.

-

Charging Reactants: Combine dimethyl malonate, an excess of trimethyl orthoformate, and a catalytic amount of phosphoric acid (H₃PO₄).

-

Heating: Heat the reaction mixture.

-

Final Heating and Purification: After the initial reaction, add a few drops of H₃PO₄ and heat the mixture at 140°C for 2 hours. The crude product is then purified by vacuum distillation.

Quantitative Data

The efficiency of the synthesis is highly dependent on the reaction conditions and the catalyst used. The following table summarizes key quantitative data from reported experimental procedures.

| Parameter | Protocol 1 (H₂SO₄-activated Bentonite)[1] |

| Reactants | Dimethyl malonate (2.0 mol) |

| Trimethyl orthoformate (6.0 mol) | |

| Acetic anhydride (total 0.8 mol) | |

| Catalyst | H₂SO₄-activated bentonite (2 g) |

| Reaction Time | ~10 hours |

| Reaction Temperature | Boiling, then 140 °C |

| Yield | 330.4 g |

| Purity | 98% |

| Melting Point | 44-46 °C |

Conclusion

The acid-catalyzed condensation of dimethyl malonate and trimethyl orthoformate is an effective and widely used method for the synthesis of this compound. A thorough understanding of the reaction mechanism, involving the formation of a key dialkoxycarbenium ion intermediate and subsequent nucleophilic attack by the enol of dimethyl malonate, is crucial for optimizing reaction conditions. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient and high-yield production of this important chemical intermediate. Careful control of reaction parameters, including temperature and the removal of byproducts, is essential for achieving high purity and yield.

References

An In-depth Technical Guide to the Physical Properties of Dimethyl Methoxymethylenemalonate

This technical guide provides a comprehensive overview of the key physical properties of Dimethyl methoxymethylenemalonate (CAS No. 22398-14-7), with a specific focus on its melting and boiling points. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] It is a crucial intermediate in organic synthesis, particularly in the production of pharmaceutical compounds.[2][3]

The following table summarizes the reported melting and boiling points for this compound from various sources. It is critical to note the pressure at which boiling points were determined, as this significantly influences the observed temperature.

| Physical Property | Value | Conditions | Reference(s) |

| Melting Point | 40-44 °C | Atmospheric Pressure | [1][4][5] |

| 44-46 °C | Atmospheric Pressure | [3][6] | |

| Boiling Point | 97 °C | Not Specified | [7] |

| 98 °C | 0.5 mmHg | [1][6] | |

| ~110 °C | 0.5 mbar (~0.375 mmHg) | [3][6] | |

| 167 °C | 20 mmHg | [8] | |

| 202.5 °C | 760 mmHg (Atmospheric Pressure) | [4][5][9] |

Experimental Protocols

The determination of accurate melting and boiling points is fundamental to the characterization of a chemical compound. The following sections describe the general methodologies employed for these measurements.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is typically determined using a capillary melting point apparatus.

General Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

-

Heating: The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is reported as the melting point. For this compound, this is consistently reported in the range of 40-46 °C.[6]

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. Since this compound can degrade at higher temperatures, its boiling point is often determined under reduced pressure (vacuum distillation).

Protocol for Distillation under Reduced Pressure (as inferred from synthesis reports): One cited method for the purification of this compound involves vacuum distillation.[3][6] This process also serves to determine the boiling point at a specific pressure.

-

Apparatus Setup: The crude this compound is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum pump. A pressure gauge (manometer) is included in the system to monitor the pressure. A thermometer is placed to measure the temperature of the vapor as it passes into the condenser.

-

Pressure Reduction: The system is evacuated to the desired pressure (e.g., 0.5 mbar).[3][6]

-

Heating: The distillation flask is heated gently.

-

Data Recording: When the liquid boils and a steady stream of distillate is collected, the temperature of the vapor (head temperature) and the pressure within the system are recorded. One source indicates a head temperature of 110 °C at a pressure of 0.5 mbar was used to obtain 98% pure this compound.[3][6] Another source reports a boiling point of 98 °C at 0.5 mmHg.[1][6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the melting and boiling points of a chemical compound like this compound.

Caption: General experimental workflows for determining the melting and boiling points.

References

- 1. Cas 22398-14-7,this compound | lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 22398-14-7 [chemicalbook.com]

- 4. This compound | 22398-14-7 [chemnet.com]

- 5. This compound 22398-14-7, Information for this compound 22398-14-7, Suppliers of this compound 22398-14-7 [chemnet.com]

- 6. This compound CAS#: 22398-14-7 [m.chemicalbook.com]

- 7. Dimethyl 2-(Methoxymethylene)malonate | 22398-14-7 | XAA39814 [biosynth.com]

- 8. labsolu.ca [labsolu.ca]

- 9. 22398-14-7,Dimethyl 2-(Methoxymethylene)malonate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Solubility Profile of Dimethyl Methoxymethylenemalonate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl methoxymethylenemalonate (CAS No. 22398-14-7), a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the qualitative solubility profile derived from its chemical structure and general solubility principles. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility in various common organic solvents is presented. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding solvent selection for reactions, purification, and formulation.

Introduction to this compound

This compound is a white crystalline solid with a melting point in the range of 40-44 °C.[1] It is a multifunctional compound containing two ester groups and a methoxy group, making it a versatile building block in organic synthesis. Its applications include the preparation of antimalarial agents and bicyclic pyridones with anti-pruritic activity.[1][2] Understanding its solubility is crucial for optimizing reaction conditions, developing purification strategies such as crystallization, and for formulation in drug development processes.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of an organic compound is governed by its polarity and the polarity of the solvent.[3][4] this compound possesses both polar and non-polar characteristics. The ester and methoxy functional groups are polar and capable of dipole-dipole interactions and acting as hydrogen bond acceptors. The methyl and methylene groups form the non-polar hydrocarbon backbone.

This dual nature suggests that this compound is easily soluble in a wide range of common organic solvents .[5] It is expected to be readily soluble in:

-

Polar Aprotic Solvents: such as acetone, ethyl acetate, and tetrahydrofuran (THF), due to favorable dipole-dipole interactions.

-

Polar Protic Solvents: including ethanol, methanol, and isopropanol, where hydrogen bonding between the solvent's hydroxyl group and the oxygen atoms of the ester and ether groups can occur.

-

Chlorinated Solvents: like dichloromethane and chloroform.

Conversely, it is expected to have low solubility in:

-

Non-polar Solvents: such as hexane and cyclohexane, as the polar functional groups will hinder dissolution.

-

Water: The compound is described as being partially soluble in water , a characteristic consistent with the presence of polar groups on a relatively small organic molecule.[5]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Qualitative Solubility |

| Alcohols | Methanol, Ethanol, Isopropanol | High |

| Ketones | Acetone, Methyl Ethyl Ketone | High |

| Esters | Ethyl Acetate | High |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High |

| Chlorinated Solvents | Dichloromethane, Chloroform | High |

| Aromatic Hydrocarbons | Toluene | Moderate |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Low |

| Water | Partial |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines the isothermal equilibrium method, a common and reliable technique for determining the solubility of a solid in a liquid solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature incubator or water bath

-

Vortex mixer or magnetic stirrer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary study to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any suspended solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.

-

-

Data Calculation:

-

Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the following formula:

Solubility = (Concentration from analysis) x (Dilution factor)

-

Experimental Workflow Diagram

Caption: Workflow for Quantitative Solubility Determination.

Logical Pathway for Solvent Selection

The process of selecting an appropriate solvent for a specific application involving this compound can be guided by a logical decision-making process. This process considers the intended use, such as chemical reaction, purification, or formulation, and the intrinsic properties of the compound.

Caption: Decision Pathway for Solvent Selection.

Conclusion

While specific quantitative solubility data for this compound in common organic solvents is not widely published, its chemical structure provides a strong basis for predicting its solubility behavior. It is expected to be highly soluble in polar organic solvents and partially soluble in water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. The logical frameworks presented for experimental workflow and solvent selection aim to assist researchers in making informed and efficient decisions in their work with this important chemical intermediate.

References

The Versatility of Dimethyl Methoxymethylenemalonate: A C3 Synthon for Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dimethyl methoxymethylenemalonate (DMM), a versatile trifunctional reagent, serves as a valuable C3 building block in the synthesis of a wide array of complex organic molecules. Its unique structural features, including two ester groups and an activated carbon-carbon double bond, render it highly reactive towards various nucleophiles, making it a cornerstone in the construction of diverse heterocyclic systems and other valuable organic scaffolds. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of DMM as a C3 synthon, with a focus on its utility in the development of pharmaceutically relevant compounds.

Physicochemical Properties and Synthesis

This compound (CAS No: 22398-14-7) is a white to off-white crystalline solid with a melting point in the range of 40-44 °C.[1] Its molecular formula is C₇H₁₀O₅, and it has a molecular weight of 174.15 g/mol .[2][3] DMM is soluble in many common organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 22398-14-7 | [2] |

| Molecular Formula | C₇H₁₀O₅ | [2][3] |

| Molecular Weight | 174.15 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [1][3] |

| Melting Point | 40-44 °C | [1] |

| Boiling Point | 98 °C @ 0.5 mmHg | [1] |

| IUPAC Name | dimethyl 2-(methoxymethylidene)propanedioate | [2] |

Synthesis of this compound

A common and efficient method for the synthesis of DMM involves the reaction of dimethyl malonate with trimethyl orthoformate in the presence of a catalytic amount of a Lewis acid.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Dimethyl malonate

-

Trimethyl orthoformate

-

Acetic anhydride

-

H₂SO₄-activated bentonite (catalyst)

-

-

Procedure:

-

In a reaction flask equipped with a stirrer, thermometer, dropping funnel, and distillation apparatus, combine dimethyl malonate (2.0 mol), trimethyl orthoformate (6.0 mol), and acetic anhydride (0.2 mol) containing H₂SO₄-activated bentonite (2 g).

-

Heat the mixture to boiling.

-

Continuously add acetic anhydride (0.4 mol) over a period of 6 hours.

-

Distill off the low-boiling components (head temperature 62-67 °C) as they form. The reaction temperature will gradually increase from approximately 109 °C to 133 °C.

-

After 8 hours, remove the excess trimethyl orthoformate by distillation under reduced pressure.

-

To the remaining reaction mixture, add acetic anhydride (0.4 mol) and heat at 140 °C for 2 hours.

-

Filter off the catalyst from the hot mixture.

-

Purify the crude product by vacuum distillation (0.5 mbar, head temperature 110 °C) to yield this compound.

-

-

Expected Yield: Approximately 98%[4]

Caption: Synthetic workflow for this compound.

This compound as a C3 Synthon in Heterocyclic Synthesis

The electrophilic nature of the β-carbon of the double bond in DMM, coupled with the presence of two ester groups, makes it an ideal substrate for reactions with a variety of dinucleophiles. These reactions, often proceeding through a Michael addition followed by cyclization and elimination of methanol and water, provide a straightforward route to a wide range of substituted heterocyclic compounds.

Synthesis of Pyrimidines

Pyrimidines are a class of heterocyclic compounds of significant importance in medicinal chemistry, with applications as anticancer, antiviral, and antimicrobial agents. DMM serves as a versatile C3 synthon for the synthesis of various pyrimidine derivatives through its condensation with amidines, ureas, and guanidines.

The reaction of DMM with amidines, such as acetamidine, leads to the formation of substituted pyrimidines. The reaction typically proceeds in the presence of a base, such as sodium methoxide, in an alcoholic solvent.

Table 2: Synthesis of 4,6-dihydroxy-2-methylpyrimidine from Malonate Esters and Acetamidine Hydrochloride

| Malonate Ester | Solvent | Base | Reaction Time (h) | Yield (%) | Reference(s) |

| Dimethyl Malonate | Methanol | Sodium Methoxide | 4 | 86 | [5] |

| Diethyl Malonate | Methanol | Sodium Methoxide | 3 | 85 | [1] |

Experimental Protocol: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

-

Materials:

-

Dimethyl malonate

-

Acetamidine hydrochloride

-

Sodium methoxide

-

Methanol

-

Hydrochloric acid

-

-

Procedure:

-

In a three-necked flask equipped with a stirrer and under an ice bath, dissolve sodium methoxide (0.34 mol) in methanol (150 mL).

-

To the cooled solution, add dimethyl malonate (0.1 mol) and acetamidine hydrochloride (0.1 mol).

-

Remove the ice bath and allow the reaction mixture to warm to 18-25 °C. Stir for 4 hours. The solution will become a creamy white suspension.

-

After the reaction is complete, remove the methanol by distillation under reduced pressure.

-

Dissolve the residue in water (50 mL).

-

Adjust the pH of the solution to 1-2 with 4M hydrochloric acid. A white solid will precipitate.

-

Stir the suspension at 0 °C for 4 hours to complete crystallization.

-

Collect the solid by suction filtration.

-

Wash the solid sequentially with ice-cold water and then with ice-cold methanol (0-5 °C).

-

Dry the product to obtain white, solid 4,6-dihydroxy-2-methylpyrimidine.[5]

-

-

Expected Yield: 86%[5]

Caption: Reaction pathway for pyrimidine synthesis from DMM and amidine.

The condensation of DMM with urea or thiourea provides a direct route to pyrimidine-2,4(1H,3H)-diones (uracils) and their thio-analogs, which are core structures in many biologically active molecules.

Experimental Protocol: Synthesis of 2-Thioxo-2,3-dihydropyrimidine-4,6(1H,5H)-dione (Thiobarbituric Acid) from Dimethyl Malonate

-

Materials:

-

Dimethyl malonate

-

Thiourea

-

Sodium methoxide

-

Methanol

-

-

Procedure:

-

In a suitable reaction vessel, reflux a mixture of dimethyl malonate (1 mol), thiourea (1 to 1.25 mol), and sodium methoxide (1 to 1.25 mol) in methanol.

-

Upon completion of the reaction, the product, sodium thiobarbiturate, will precipitate.

-

Separate the solid product by filtration.

-

The methanol can be recovered and recycled for subsequent batches.

-

The free thiobarbituric acid can be obtained by acidification of an aqueous solution of the sodium salt.

-

-

Expected Yield: >99% for the sodium salt[2]

Caption: General scheme for uracil/thiouracil synthesis.

Synthesis of Quinolones and Pyridones

DMM is a key precursor in the synthesis of quinolones and pyridones, which are important scaffolds in medicinal chemistry. For instance, it is used in the preparation of (phenoxyethoxy)quinolones with antimalarial activity and bicyclic pyridones that act as selective CB2 agonists with anti-pruritic properties.[3] The synthesis generally involves the reaction of DMM with an appropriate aniline or amine derivative, followed by a thermal cyclization step.

Other Synthetic Applications

Beyond the synthesis of six-membered heterocycles, the reactivity of DMM can be harnessed for other important organic transformations.

Michael Addition Reactions

The electron-deficient double bond in DMM makes it an excellent Michael acceptor. It can react with a variety of soft nucleophiles, such as enolates, enamines, and organocuprates, to form 1,5-dicarbonyl compounds, which are versatile intermediates for further synthetic manipulations.

Knoevenagel Condensation

While DMM itself is a product of a reaction related to the Knoevenagel condensation, its activated methylene group can potentially participate in further condensations with aldehydes and ketones under specific conditions, leading to the formation of more complex unsaturated systems.

Conclusion

This compound is a highly valuable and versatile C3 synthon in organic synthesis. Its straightforward preparation and diverse reactivity make it an indispensable tool for the construction of a wide range of organic molecules, particularly nitrogen-containing heterocycles of significant medicinal importance. The reactions of DMM with various nucleophiles provide efficient and atom-economical pathways to complex molecular architectures, solidifying its role as a key building block in modern drug discovery and development. The detailed protocols and reaction schemes provided in this guide are intended to facilitate its application in the research and development endeavors of chemists and pharmaceutical scientists.

References

- 1. bu.edu.eg [bu.edu.eg]

- 2. US5274093A - Process for the preparation of sodium thiobarbiturate - Google Patents [patents.google.com]

- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]

An In-depth Technical Guide to the Electrophilicity of the Double Bond in Dimethyl Methoxymethylenemalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl methoxymethylenemalonate (DMM) is a versatile building block in organic synthesis, prized for its reactive carbon-carbon double bond. This technical guide provides a comprehensive analysis of the electrophilicity of this double bond, offering insights into its reactivity, spectroscopic characteristics, and synthetic applications. The document is intended to serve as a detailed resource for researchers in academia and the pharmaceutical industry, providing both theoretical understanding and practical guidance for the utilization of this important synthetic intermediate.

Introduction

This compound, with the CAS number 22398-14-7, is a key intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and other biologically active compounds.[1][2] Its synthetic utility is largely derived from the pronounced electrophilic character of its carbon-carbon double bond, which is activated by two geminal electron-withdrawing ester groups and a methoxy group. This electronic arrangement makes the β-carbon of the double bond highly susceptible to nucleophilic attack, enabling a variety of important carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide will delve into the electronic structure of the DMM double bond, supported by spectroscopic data. It will further explore the kinetics and mechanisms of its key reactions, namely Michael additions and cycloadditions, providing detailed experimental protocols for representative transformations.

Electronic Structure and Spectroscopic Characterization

The electrophilicity of the double bond in DMM is a direct consequence of its electronic structure. The two ester groups exert a strong -M (negative mesomeric) and -I (negative inductive) effect, withdrawing electron density from the double bond. The methoxy group, while capable of a +M effect, is positioned such that its primary influence is a -I effect, further contributing to the electron-deficient nature of the alkene. This polarization is evident in the molecule's resonance structures, which depict a significant partial positive charge on the β-carbon.

A key quantitative measure of this electronic environment is provided by ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the α- and β-carbons of the double bond are particularly informative.

Table 1: ¹³C NMR Chemical Shift Data for this compound [3]

| Carbon Atom | Chemical Shift (δ) in CDCl₃ (ppm) |

| α-carbon | 95.8 |

| β-carbon | 162.1 |

| Carbonyl (C=O) | 164.2, 167.3 |

| Methoxy (-OCH₃) | 51.3, 52.0, 62.0 |

The significant downfield chemical shift of the β-carbon (162.1 ppm) is indicative of a highly deshielded nucleus, confirming its electron-deficient character and, consequently, its high electrophilicity.[4] This value is substantially larger than that of the α-carbon (95.8 ppm), highlighting the polarization of the double bond.

Reactivity and Key Reactions

The electrophilic nature of the double bond in DMM makes it an excellent Michael acceptor and a reactive dienophile in cycloaddition reactions.

Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental reaction of DMM, involving the addition of a nucleophile to the β-carbon of the double bond. A wide range of nucleophiles, including amines, thiols, and carbanions, can be employed.

The addition of nitrogen-based nucleophiles, known as the aza-Michael addition, is a widely used method for the synthesis of β-amino acid derivatives. The reaction of DMM with primary or secondary amines proceeds readily, often without the need for a catalyst.

Logical Relationship for Aza-Michael Addition:

Caption: General workflow for the aza-Michael addition to DMM.

Experimental Protocol: Aza-Michael Addition of Piperidine to this compound (Adaptable)

This protocol is adapted from procedures for similar Michael acceptors.[7][8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, THF, or methanol) at room temperature.

-

Addition of Nucleophile: To the stirred solution, add piperidine (1.1 eq) dropwise.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino malonate derivative.

The addition of thiols to DMM is another efficient conjugate addition reaction, providing access to sulfur-containing compounds. This reaction is often rapid and can be catalyzed by a base.

Experimental Protocol: Thiol-Michael Addition of Thiophenol to this compound (Adaptable)

This protocol is based on general procedures for thiol-Michael additions.[9][10][11]

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent like THF or acetonitrile, add thiophenol (1.1 eq).

-

Catalyst Addition: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 5 mol%).

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, quench with a dilute acid solution (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Cycloaddition Reactions

The electron-deficient nature of the double bond in DMM makes it a good dienophile for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This provides a powerful method for the construction of six-membered rings.

Signaling Pathway for Diels-Alder Reaction:

Caption: General representation of a Diels-Alder reaction involving DMM.

Experimental Protocol: Diels-Alder Reaction of this compound with Furan (Adaptable)

This protocol is adapted from procedures for Diels-Alder reactions with similar dienophiles.[12][13]

-

Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and a slight excess of freshly distilled furan (1.2 eq) in a high-boiling solvent such as toluene or xylene.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or ¹H NMR spectroscopy.

-

Work-up: After completion, allow the reaction mixture to cool to room temperature.

-

Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the Diels-Alder adduct.

Quantitative Assessment of Electrophilicity

While qualitative assessments of electrophilicity are useful, a quantitative approach provides a more precise understanding of reactivity.

Mayr's Electrophilicity Scale

A powerful tool for quantifying electrophilicity is Mayr's electrophilicity scale, which is based on the linear free-energy relationship:

log k = sN(N + E)

where k is the second-order rate constant, sN is a nucleophile-specific sensitivity parameter, N is the nucleophilicity parameter, and E is the electrophilicity parameter.[14][15][16][17][18] A more negative E value indicates a higher electrophilicity.

Although a specific Mayr electrophilicity parameter for this compound is not currently available in published databases, it can be determined experimentally.

Experimental Workflow for Determining the Mayr Electrophilicity Parameter:

Caption: Workflow for the experimental determination of Mayr's E parameter.

Computational Analysis

In the absence of experimental kinetic data, computational chemistry offers a valuable alternative for assessing electrophilicity. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator; a lower LUMO energy corresponds to a greater susceptibility to nucleophilic attack and thus higher electrophilicity.[19][20][21] Quantum chemical calculations can provide the LUMO energy for DMM, allowing for a theoretical comparison of its reactivity with other Michael acceptors.

Synthesis of this compound

A reliable and high-yielding synthesis of DMM is crucial for its application in research and development. A common and effective method involves the reaction of dimethyl malonate with trimethyl orthoformate in the presence of acetic anhydride and an acid catalyst.[1][22][23]

Table 2: Summary of a Typical Synthesis Protocol for this compound [1][22]

| Step | Reagents and Conditions | Purpose |

| 1 | Dimethyl malonate, trimethyl orthoformate, acetic anhydride, H₂SO₄-activated bentonite | Initial reaction mixture |

| 2 | Heat to boiling | Initiate the reaction |

| 3 | Continuous addition of acetic anhydride over 6 hours | Drive the reaction to completion |

| 4 | Distillation of low-boiling components | Remove byproducts |

| 5 | Distillation of excess trimethyl orthoformate under reduced pressure | Remove excess reagent |

| 6 | Addition of acetic anhydride and heating at 140 °C for 2 hours | Ensure complete conversion |

| 7 | Filtration | Remove the catalyst |

| 8 | Vacuum distillation of the crude product | Purify the final product |

This procedure typically yields this compound in high purity (>98%).[22]

Conclusion

The double bond in this compound possesses a high degree of electrophilicity, a feature that underpins its broad utility in organic synthesis. This is quantitatively supported by its ¹³C NMR spectrum, which shows a significantly deshielded β-carbon. This inherent reactivity makes DMM a valuable substrate for a range of transformations, most notably Michael additions and Diels-Alder reactions, enabling the efficient construction of complex molecular architectures. This guide has provided a detailed overview of the electronic properties, reactivity, and synthesis of DMM, along with adaptable experimental protocols, to facilitate its effective use by professionals in chemical research and drug development. Further quantitative studies, particularly the experimental determination of its Mayr electrophilicity parameter, would be a valuable contribution to the field.

References

- 1. US5041619A - Process for the preparation of alkoxyalkylidenemalonic acid esters - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound(22398-14-7) 13C NMR spectrum [chemicalbook.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. researchgate.net [researchgate.net]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 8. researchgate.net [researchgate.net]

- 9. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. youtube.com [youtube.com]

- 14. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

- 16. cup.lmu.de [cup.lmu.de]

- 17. Mayr's Database Of Reactivity Parameters - Start page [cup.lmu.de]

- 18. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 19. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 20. A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 21. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 22. This compound | 22398-14-7 [chemicalbook.com]

- 23. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to Quantum Chemical Calculations for Dimethyl Methoxymethylenemalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl methoxymethylenemalonate (DMEM) is a versatile synthetic intermediate utilized in the preparation of various pharmaceutical compounds.[1] A thorough understanding of its molecular structure, stability, and electronic properties is crucial for optimizing reaction conditions, predicting reactivity, and designing novel derivatives with desired biological activities. This guide provides a comprehensive framework for conducting quantum chemical calculations on DMEM using Density Functional Theory (DFT), a robust and widely used computational method. It outlines detailed protocols for geometry optimization, conformational analysis, vibrational frequency calculations, and the determination of key electronic properties. The methodologies and data presentation formats described herein are intended to serve as a practical resource for researchers employing computational chemistry in drug discovery and development.

Introduction

This compound (CAS 22398-14-7) is a diester with the molecular formula C₇H₁₀O₅.[2][3] Its chemical structure features a reactive methoxymethylidene group attached to a malonate backbone, making it a valuable building block in organic synthesis. For instance, it is used in the preparation of antimalarial (phenoxyethoxy)quinolones and bicyclic pyridones with potential anti-pruritic activity.[1]

Computational chemistry provides powerful tools to investigate molecular systems at the atomic level, offering insights that can be difficult to obtain through experimental means alone.[4] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting molecular geometries, vibrational spectra, and electronic characteristics with a favorable balance of accuracy and computational cost.[5]

This guide details a systematic computational protocol for characterizing this compound. The presented workflow will enable researchers to:

-

Determine the most stable three-dimensional conformation(s) of the molecule.

-

Analyze its vibrational modes to aid in the interpretation of experimental infrared and Raman spectra.

-

Investigate its electronic structure, including frontier molecular orbitals (HOMO and LUMO) and electrostatic potential, to predict sites of reactivity.

The following sections provide a step-by-step methodology, templates for data presentation, and visualizations to guide the computational study of DMEM.

Computational Methodology

This section outlines a recommended protocol for performing DFT calculations on this compound. The choice of software, functional, and basis set is critical for obtaining reliable results.

Software

A variety of software packages are available for performing quantum chemical calculations. For this workflow, we recommend using a widely validated platform such as:

-

Gaussian

-

ORCA

-

Spartan

These programs offer a range of DFT functionals and basis sets suitable for the calculations described herein.

Initial Structure Preparation

The first step is to generate an initial 3D structure of this compound. This can be done using any molecular building software (e.g., Avogadro, ChemDraw, GaussView). The IUPAC name is dimethyl 2-(methoxymethylidene)propanedioate.[2] The initial structure should be a reasonable guess of the molecular geometry, which will then be refined through energy minimization.

Conformational Analysis

Due to the presence of several single bonds, DMEM can exist in multiple conformations. Identifying the global minimum energy structure is essential. A systematic conformational search is recommended.

Experimental Protocol:

-

Initial Optimization: Perform an initial, low-level geometry optimization of the starting structure using a computationally inexpensive method (e.g., a semi-empirical method like PM6 or a small basis set DFT like B3LYP/3-21G).

-

Systematic Rotor Scan: Identify the key rotatable bonds. For DMEM, these are primarily the C-O and C-C single bonds. Perform a systematic scan of the potential energy surface by rotating each of these bonds in defined increments (e.g., 30°).

-

Re-optimization: Each identified low-energy conformer from the scan should be subjected to a full geometry optimization at the target level of theory (e.g., B3LYP/6-311+G(d,p)).

-

Energy Comparison: Compare the final energies of all optimized conformers to identify the global minimum.

High-Level Geometry Optimization and Frequency Analysis

Experimental Protocol:

-

Functional and Basis Set Selection: For the final, high-accuracy calculations, the B3LYP functional combined with the 6-311+G(d,p) basis set is a commonly used and well-benchmarked choice for organic molecules. This level of theory provides a good balance between accuracy and computational demand.

-

Optimization: Perform a full geometry optimization of the lowest-energy conformer identified in the conformational analysis. The optimization should be carried out until the forces on the atoms are negligible and the geometry has reached a stationary point on the potential energy surface.

-

Frequency Calculation: Following a successful optimization, a vibrational frequency calculation must be performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

It provides the theoretical vibrational frequencies, which can be compared with experimental IR and Raman spectra.

-

Electronic Property Calculations

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and charge distribution.

Experimental Protocol:

-

Molecular Orbitals: Calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a key indicator of chemical reactivity.

-

Electrostatic Potential (ESP): Generate an electrostatic potential map by plotting the ESP onto the molecule's electron density surface. This map reveals the charge distribution, highlighting electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) regions.

-

Mulliken Population Analysis: Calculate the partial atomic charges to provide a quantitative measure of the charge distribution across the molecule.

Data Presentation

Quantitative data from the calculations should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Optimized Geometric Parameters for the Global Minimum Conformation of DMEM (Calculated at the B3LYP/6-311+G(d,p) level of theory)

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C=C | Cα=Cβ | e.g., 1.345 |

| C=O (ester 1) | Cγ=Oδ | e.g., 1.210 |

| C=O (ester 2) | Cε=Oζ | e.g., 1.211 |

| C-O (ether) | Cβ-Oη | e.g., 1.360 |

| C-O (ester 1) | Cγ-Oθ | e.g., 1.355 |

| Bond Angles (°) | ||

| Cα=Cβ-Oη | e.g., 125.1 | |

| Cα-Cγ-Oδ | e.g., 124.8 | |

| Oδ-Cγ-Oθ | e.g., 122.5 | |

| Dihedral Angles (°) | ||

| Oη-Cβ-Cα-Cγ | e.g., 179.5 | |

| Cβ-Oη-Cι-H | e.g., 178.9 |

Table 2: Calculated Vibrational Frequencies and Intensities (Calculated at the B3LYP/6-311+G(d,p) level of theory. Frequencies are typically scaled by a factor of ~0.967 for B3LYP/6-311+G(d,p) to better match experimental data.)

| Mode | Frequency (cm⁻¹) (Unscaled) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Vibrational Assignment |

| 1 | e.g., 3105 | e.g., 3002 | e.g., 15.4 | C-H stretch (vinyl) |

| 2 | e.g., 2980 | e.g., 2882 | e.g., 25.1 | C-H stretch (methyl) |

| 3 | e.g., 1745 | e.g., 1688 | e.g., 255.7 | C=O stretch (asym) |

| 4 | e.g., 1720 | e.g., 1663 | e.g., 210.3 | C=O stretch (sym) |

| 5 | e.g., 1640 | e.g., 1586 | e.g., 98.6 | C=C stretch |

| ... | ... | ... | ... | ... |

Table 3: Key Electronic Properties (Calculated at the B3LYP/6-311+G(d,p) level of theory)

| Property | Calculated Value |

| Total Energy (Hartree) | e.g., -648.123456 |

| HOMO Energy (eV) | e.g., -7.89 |

| LUMO Energy (eV) | e.g., -1.23 |

| HOMO-LUMO Gap (eV) | e.g., 6.66 |

| Dipole Moment (Debye) | e.g., 2.54 |

Visualizations

Visual representations are critical for understanding the workflow and the results of quantum chemical calculations. The following diagrams, generated using the DOT language, illustrate the key processes.

Caption: Computational workflow for the quantum chemical analysis of DMEM.

Caption: Logical relationship between theory, methods, and outputs in the DFT study.

Conclusion

This technical guide provides a standardized and robust workflow for the quantum chemical characterization of this compound using Density Functional Theory. By following the detailed protocols for conformational analysis, geometry optimization, and electronic structure calculation, researchers can obtain valuable data to understand the fundamental properties of this important synthetic intermediate. The structured tables and visualizations offer a clear framework for presenting and interpreting the computational results. This approach enables a deeper understanding of the molecule's reactivity and stability, which can effectively guide experimental efforts in drug discovery and materials science.

References

Stability and Storage of Dimethyl Methoxymethylenemalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Dimethyl methoxymethylenemalonate (CAS No. 22398-14-7). This compound is a key intermediate in organic synthesis, particularly in the preparation of various pharmaceutical compounds.[1] Understanding its stability profile is crucial for ensuring its quality, efficacy, and safety in research and development. This document summarizes key stability data, outlines recommended storage and handling procedures, and provides a general protocol for stability testing.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| CAS Number | 22398-14-7 | [2] |

| Molecular Formula | C₇H₁₀O₅ | [2] |

| Molecular Weight | 174.15 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 40-44 °C | [2] |

| Boiling Point | 98 °C @ 0.5 mmHg | [2] |

| Decomposition Temp. | > 190°C | [3] |